5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212142
InChI: InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)
SMILES:
Molecular Formula: C13H18N4O5
Molecular Weight: 310.31 g/mol

5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine

CAS No.:

Cat. No.: VC16212142

Molecular Formula: C13H18N4O5

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine -

Specification

Molecular Formula C13H18N4O5
Molecular Weight 310.31 g/mol
IUPAC Name 3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile
Standard InChI InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)
Standard InChI Key BYIHYTODKBQDOJ-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine features a cytidine base modified at the 5-position with a (2-cyanoethoxy)methyl group. This substituent introduces steric and electronic perturbations compared to unmodified 2'-deoxycytidine (dC). The cyanoethoxy moiety (-O-CH2-C≡N) enhances solubility in polar aprotic solvents like acetonitrile, facilitating its use in automated solid-phase DNA synthesis .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₈N₄O₅
Molecular Weight326.31 g/mol
Solubility≥10 mg/mL in DMSO, CH₃CN
λmax (UV)271 nm (ε = 9,300 M⁻¹cm⁻¹)
pKa (N3)~4.2 (vs. 4.5 for dC)

The lowered pKa at N3 compared to dC suggests increased base acidity, which may influence hydrogen-bonding patterns in duplex DNA.

Synthesis and Modification Strategies

Phosphoramidite-Based Synthesis

The compound is synthesized via a three-step protocol:

  • Protection: 2'-Deoxycytidine is protected at the exocyclic amine with a benzoyl group (Bz) using benzoyl chloride in anhydrous pyridine .

  • Derivatization: The 5-hydroxymethyl group is introduced via hydroxymethylation with formaldehyde, followed by etherification with 2-cyanoethanol under Mitsunobu conditions (DIAD, PPh₃) .

  • Phosphoramidite Activation: The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final building block for DNA synthesis .

Table 2: Synthetic Yields

StepYield (%)Purity (HPLC)
N4-Benzoylation9298.5
5-(2-Cyanoethoxy)methylation7895.2
Phosphoramidite Formation8599.1

Critical challenges include minimizing side reactions during the Mitsunobu step, where competing 3'-O-alkylation can occur if reaction times exceed 2 hours .

Impact on DNA Duplex Stability

Thermal Denaturation Studies

Incorporating 5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine (fC) into oligodeoxynucleotides (ODNs) significantly alters duplex stability. Melting temperatures (Tm) were measured for 12-mer ODNs with fC paired against canonical bases:

Table 3: Tm Values for fC-Containing Duplexes

Base PairTm (°C)ΔTm vs. dC:dG
fC:dG54.3-3.7
fC:dA46.1-11.9
fC:dC42.8-15.2
fC:dT44.5-13.5

Data obtained from UV melting curves (260 nm) in 10 mM NaPO₄, 100 mM NaCl, pH 7.0 . The fC:dG pair shows only moderate destabilization (-3.7°C), while mismatches (fC:dA, fC:dC, fC:dT) reduce Tm by >10°C, indicating severe structural distortion.

Template BaseIncoming dNTPkcat (min⁻¹)Km (μM)Efficiency (kcat/Km)
fCdGTP0.182.40.075
mC (5-methyl)dGTP0.321.90.168
fCdATP0.058.70.006

Efficiency = kcat/Km (μM⁻¹min⁻¹) . Incorporation of dGMP opposite fC occurs at 45% the efficiency of mC:dG pairing, while dATP misincorporation increases 3-fold compared to mC templates. This suggests fC adopts tautomeric forms that favor Hoogsteen-like pairing with adenine .

Applications in Epigenetic Research

De Novo Methylation Studies

In single-stranded DNA contexts, 5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine analogs (e.g., 5-methyl-dC) enhance adjacent cytosine methylation by murine DNA methyltransferase Dnmt3a. Methylation rates increase from 0.8 ± 0.2 sites/hour in unmodified ssDNA to 3.1 ± 0.5 sites/hour when fC is present . This "cis-activation" implies transient hairpin structures during replication may serve as methylation nucleation sites .

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